

Application Note & Protocol: Regioselective Synthesis of 4-Hydroxy-3-nitrophenylacetic Acid

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Compound of Interest

Compound Name: 4-Hydroxyphenoxyacetic acid

Cat. No.: B156641

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Abstract

The nitration of 4-hydroxyphenylacetic acid is a cornerstone electrophilic aromatic substitution reaction, yielding 4-hydroxy-3-nitrophenylacetic acid, a compound of significant interest in immunochemistry as a hapten and as a versatile intermediate in pharmaceutical synthesis.^[1] This application note provides a comprehensive, field-tested protocol for this synthesis. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings, the rationale for regioselectivity, critical safety protocols for handling nitrating agents, and robust methods for product characterization. The protocols and insights are designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for preparing this key nitroaromatic compound.

Introduction and Scientific Context

4-Hydroxyphenylacetic acid (4-HPA) is a phenolic compound that serves as a precursor in various synthetic pathways. Its nitration introduces a nitro (-NO₂) group onto the aromatic ring, fundamentally altering its electronic properties and reactivity. The primary product, 4-hydroxy-3-nitrophenylacetic acid (NHPA), is widely used in the synthesis of haptens for immunological studies and serves as a building block for more complex molecules.^[1] Furthermore, NHPA is recognized as a biological metabolite, and its presence *in vivo* can be an indicator of nitrative stress, where reactive nitrogen species nitrate endogenous 4-HPA.^{[2][3][4]}

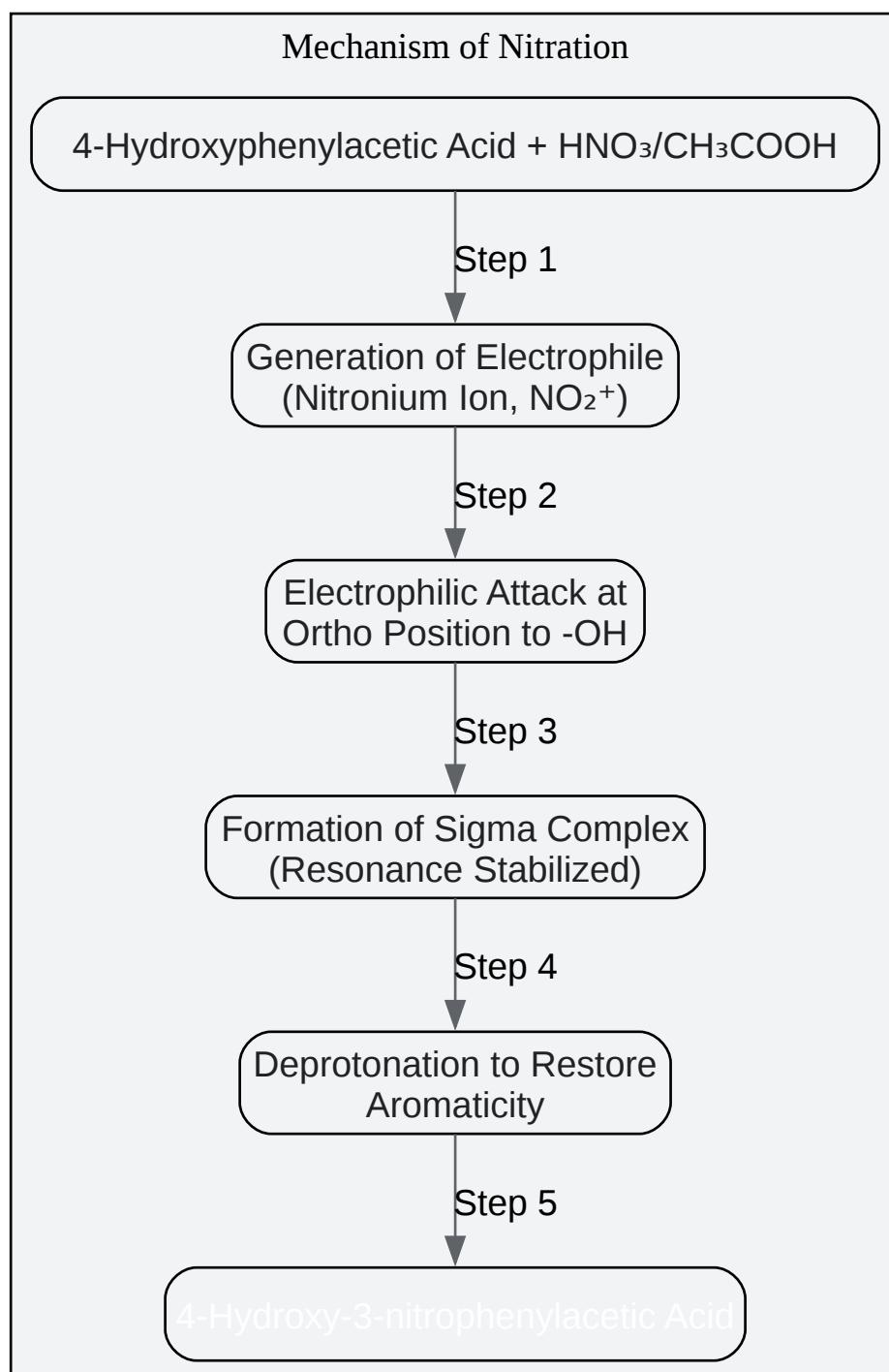
This guide provides a detailed protocol for the direct nitration of 4-HPA using a nitric acid/acetic acid system. We will explore the critical parameters that govern the reaction's success,

including temperature control, reagent stoichiometry, and purification strategies, ensuring a high-yield, high-purity synthesis.

Mechanism and Regioselectivity: The "Why" Behind the Synthesis

The nitration of 4-hydroxyphenylacetic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome of the reaction is dictated by the electronic influence of the two substituents already present on the benzene ring: the hydroxyl (-OH) group and the carboxymethyl (-CH₂COOH) group.

- Generation of the Electrophile: The reaction's electrophile is the highly reactive nitronium ion (NO₂⁺). In this protocol, it is generated from nitric acid in an acidic medium.
- Directing Effects of Substituents:
 - Hydroxyl (-OH) Group: The -OH group is a powerful activating substituent and is ortho, para-directing. Its lone pairs of electrons are delocalized into the ring via resonance, increasing the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.
 - Carboxymethyl (-CH₂COOH) Group: This group is weakly deactivating and acts as a meta-director due to the inductive electron-withdrawing effect of the carboxylic acid.
- Regioselective Outcome: The hydroxyl group's activating effect is dominant. Since the para position is already occupied by the carboxymethyl group, the incoming electrophile (NO₂⁺) is overwhelmingly directed to one of the two equivalent ortho positions relative to the -OH group. This results in the specific formation of 4-hydroxy-3-nitrophenylacetic acid.[5][6]



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Caption: Step-by-step experimental workflow for the synthesis.

Results and Characterization

Expected Outcome

Parameter	Expected Result
Product	4-Hydroxy-3-nitrophenylacetic acid
Appearance	Pale yellow crystalline solid
Yield	60-75% (after recrystallization)
Melting Point	146-148 °C (literature value)
Molecular Formula	C ₈ H ₇ NO ₅
Molecular Weight	197.14 g/mol

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

- Thin-Layer Chromatography (TLC): To monitor the reaction progress and check the purity of the final product against the starting material. A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid is often effective.
- Melting Point Determination: A sharp melting point close to the literature value (146-148 °C) is a good indicator of purity. * Infrared (IR) Spectroscopy: Look for characteristic peaks:
 - Broad O-H stretch (phenol and carboxylic acid) around 3500-3200 cm⁻¹
 - C=O stretch (carboxylic acid) around 1700 cm⁻¹
 - Asymmetric and symmetric N-O stretches (nitro group) around 1530 and 1350 cm⁻¹
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are definitive methods for structural confirmation. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern for the three protons on the substituted ring.
- High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity. Methods for analyzing related phenylacetic acids have been well-documented and can be

adapted. [7][8][9]

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